molecular formula C18H20ClN3O B1616299 Clodazon CAS No. 4755-59-3

Clodazon

Cat. No.: B1616299
CAS No.: 4755-59-3
M. Wt: 329.8 g/mol
InChI Key: VWXGRWMELBPMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clodazon is a chemical compound with the molecular formula C18H20ClN3O. It was investigated as an antidepressant drug in Germany during the 1960s. This compound inhibits catalepsy induced by tetrabenazine and potentiates the effect of catecholamines, similar to the effects experienced with imipramine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clodazon involves the reaction of 5-chloro-1-(3-(dimethylamino)propyl)-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one. The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Clodazon undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Mechanism of Action

Clodazon exerts its effects by inhibiting catalepsy induced by tetrabenazine and potentiating the effect of catecholamines. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interact with neurotransmitter systems in the brain .

Comparison with Similar Compounds

Properties

CAS No.

4755-59-3

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-1-[3-(dimethylamino)propyl]-3-phenylbenzimidazol-2-one

InChI

InChI=1S/C18H20ClN3O/c1-20(2)11-6-12-21-16-10-9-14(19)13-17(16)22(18(21)23)15-7-4-3-5-8-15/h3-5,7-10,13H,6,11-12H2,1-2H3

InChI Key

VWXGRWMELBPMCU-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3

4755-59-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.